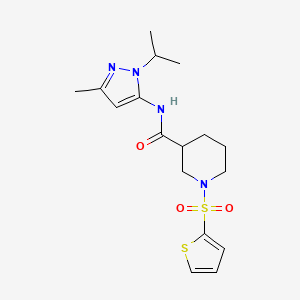

![molecular formula C19H14N6O2S B2944059 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1904307-58-9](/img/structure/B2944059.png)

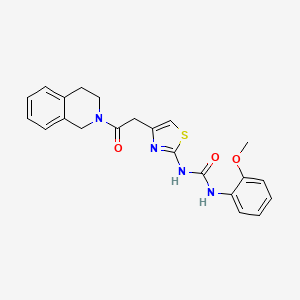

2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several heterocyclic rings including a benzisoxazole, a thiophene, and a triazolopyridazine. These structures are often found in pharmaceuticals and materials due to their unique chemical properties .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods like palladium-catalyzed coupling reactions . The solvothermal method is also commonly used for synthesizing coordination polymers .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated pi-systems present in the benzisoxazole, thiophene, and triazolopyridazine rings. These rings may also contribute to any potential fluorescence properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich heterocycles. For instance, the thiophene could undergo electrophilic aromatic substitution, and the triazole might participate in click reactions .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the rings. For example, the presence of the acetamide group might increase solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical compounds with complex structures, including those containing benzisoxazole, thiophene, triazolo, and pyridazine moieties, are synthesized through multi-step chemical reactions. These compounds are characterized using advanced spectroscopic techniques such as IR, MS, 1H NMR, 13C NMR, DEPT, H–H COSY, HMBC, and HSQC to confirm their structures. For example, Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and characterized them using these techniques, assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Potential Applications in Biological Systems

The synthesized compounds are often evaluated for biological activities, such as antimicrobial, antifungal, antitubercular, and insecticidal effects. For instance, Shiradkar and Kale (2006) investigated the bioactivity of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazines and triazolothiadiazinoquinoxalines, revealing their potential in antibacterial and antifungal applications (Shiradkar & Kale, 2006).

Molecular Docking and In Vitro Screening

Further research on these compounds involves molecular docking and in vitro screening to evaluate their interaction with target proteins and subsequent biological activities. Flefel et al. (2018) conducted in silico molecular docking screenings and in vitro antimicrobial and antioxidant activity evaluations of novel pyridine and fused pyridine derivatives, showcasing their multifaceted applications in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Structure-Activity Relationships

Studying the structure-activity relationships (SAR) of these compounds helps in understanding their pharmacological or biological properties, which is crucial for drug development processes. Stec et al. (2011) explored the SAR of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which included investigating various 6,5-heterocycles to enhance metabolic stability (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Orientations Futures

The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical, further studies could focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a material, researchers might investigate its stability, fluorescence properties, or potential applications .

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2S/c26-19(9-15-13-3-1-2-4-16(13)27-24-15)20-10-18-22-21-17-6-5-14(23-25(17)18)12-7-8-28-11-12/h1-8,11H,9-10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVJBFBIHXVYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide](/img/structure/B2943984.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide](/img/structure/B2943990.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

![3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2943999.png)